Dimethyl 5-{[(2,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
Dimethyl 5-{[(2,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two ester groups and an amide linkage to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-{[(2,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate typically involves a multi-step process:
Formation of the Amide Linkage: The starting material, 2,4-dimethylbenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 5-amino-1,3-dimethylbenzene-1,3-dicarboxylate to form the amide linkage.
Esterification: The resulting amide is then subjected to esterification using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-{[(2,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-{[(2,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of Dimethyl 5-{[(2,4-dimethylphenyl)carbonyl]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function. Additionally, the ester and amide groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
- Dimethyl 5-{[(2-nitrophenyl)sulfonyl]amino}benzene-1,3-dicarboxylate
- Dimethyl 5-{[(1,3-benzodioxol-5-ylcarbonyl)amino]}benzene-1,3-dicarboxylate
- Dimethyl 5-{[(2-(4-methoxyphenyl)-3-methylquinoline-4-carbonyl]amino}benzene-1,3-dicarboxylate
Comparison:
Structural Differences: The presence of different substituents on the benzene ring or the amide linkage can significantly alter the compound’s properties.
Reactivity: Variations in substituents can affect the compound’s reactivity towards oxidation, reduction, and substitution reactions.
Properties
IUPAC Name |
dimethyl 5-[(2,4-dimethylbenzoyl)amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-11-5-6-16(12(2)7-11)17(21)20-15-9-13(18(22)24-3)8-14(10-15)19(23)25-4/h5-10H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMJSHXUPXSCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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